

Application Notes and Protocols for Statolon Extraction from *Penicillium stoloniferum*

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Statolon
CAS No.:	11006-77-2
Cat. No.:	B1172468

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Statolon, an extract derived from the fungus *Penicillium stoloniferum*, is a potent inducer of interferon, exhibiting significant antiviral properties. This biological activity is primarily attributed to the presence of mycoviruses within the fungus, which contain double-stranded RNA (dsRNA). This document provides a detailed protocol for the extraction, purification, and quantification of **statolon** (viral dsRNA) from *Penicillium stoloniferum*. Additionally, it outlines a method for assessing its biological activity and describes the key signaling pathway involved in its mechanism of action.

Quantitative Data Summary

The following table summarizes representative yields and purity of dsRNA extracted from *Penicillium stoloniferum* at various stages of the purification process. These values are compiled from literature and may vary depending on the specific culture conditions and extraction efficiency.

Purification Stage	Parameter	Typical Value
Crude Mycelial Lysate	dsRNA Concentration	0.1 - 0.5 mg/g of dry mycelium
Purity (A260/A280)	1.6 - 1.8	
Polyethylene Glycol (PEG) Precipitation	dsRNA Yield	70 - 85%
Purity (A260/A280)	1.8 - 2.0	
Phenol-Chloroform Extraction	dsRNA Yield	80 - 95%
Purity (A260/A280)	2.0 - 2.2	
Final Purified dsRNA	Overall Yield	50 - 70%
Purity (A260/A280)	> 2.1	

Experimental Protocols

Cultivation of *Penicillium stoloniferum*

This protocol describes the submerged fermentation of *Penicillium stoloniferum* for the production of viral dsRNA.

Materials:

- *Penicillium stoloniferum* culture
- Potato Dextrose Agar (PDA) plates
- Liquid culture medium (e.g., Potato Dextrose Broth or a custom defined medium)
- Shaker incubator
- Sterile flasks and other labware

Procedure:

- Inoculate a PDA plate with *Penicillium stoloniferum* and incubate at 25°C for 5-7 days until sufficient sporulation is observed.
- Prepare a spore suspension by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
- Determine the spore concentration using a hemocytometer.
- Inoculate a flask containing liquid culture medium with the spore suspension to a final concentration of 1×10^6 spores/mL.
- Incubate the culture in a shaker incubator at 25°C and 150 rpm for 7-10 days.
- Harvest the mycelium by filtration through cheesecloth or by centrifugation.
- Wash the mycelium with sterile distilled water and then lyophilize or use immediately for extraction.

Extraction and Purification of Statolon (Viral dsRNA)

This protocol utilizes a combination of chemical extraction and precipitation to isolate and purify viral dsRNA from the fungal mycelium.

Materials:

- *Penicillium stoloniferum* mycelium (fresh or lyophilized)
- Extraction Buffer: 0.1 M Sodium Phosphate, pH 7.6, 1% Sodium Dodecyl Sulfate (SDS)
- 5 M NaCl
- Polyethylene Glycol (PEG) 8000
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- 3 M Sodium Acetate, pH 5.2

- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- Nuclease-free water
- Centrifuge and appropriate tubes

Procedure:

- Grind the mycelium to a fine powder in liquid nitrogen.
- Resuspend the powdered mycelium in Extraction Buffer.
- Incubate the suspension at 65°C for 30 minutes with occasional vortexing.
- Add 5 M NaCl to a final concentration of 1 M and mix thoroughly.
- Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and add PEG 8000 to a final concentration of 10% (w/v).
- Dissolve the PEG completely and incubate on ice for 2 hours to precipitate the nucleic acids.
- Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the nucleic acids.
- Discard the supernatant and resuspend the pellet in nuclease-free water.
- Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the phenol mixture, vortexing, and centrifuging at 12,000 x g for 10 minutes. Transfer the upper aqueous phase to a new tube.
- Repeat the extraction with chloroform:isoamyl alcohol.
- To the final aqueous phase, add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.
- Incubate at -20°C overnight to precipitate the dsRNA.

- Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the dsRNA.
- Wash the pellet with ice-cold 70% ethanol and air dry.
- Resuspend the purified dsRNA in nuclease-free water.

Quantification of dsRNA

Materials:

- Spectrophotometer
- Quartz cuvettes or Nanodrop instrument
- Purified dsRNA sample

Procedure:

- Measure the absorbance of the purified dsRNA solution at 260 nm and 280 nm.
- Calculate the concentration of dsRNA using the Beer-Lambert law. An absorbance of 1.0 at 260 nm corresponds to approximately 50 µg/mL of dsRNA.
- Assess the purity of the dsRNA by calculating the A260/A280 ratio. A ratio of ~2.0 is indicative of highly pure RNA.

Biological Activity Assay: Interferon Induction in Cell Culture

This protocol describes a general method to assess the interferon-inducing activity of the extracted **statolon**.

Materials:

- Human or murine cell line responsive to dsRNA (e.g., A549, L929)
- Cell culture medium and supplements
- Purified **statolon** (dsRNA)

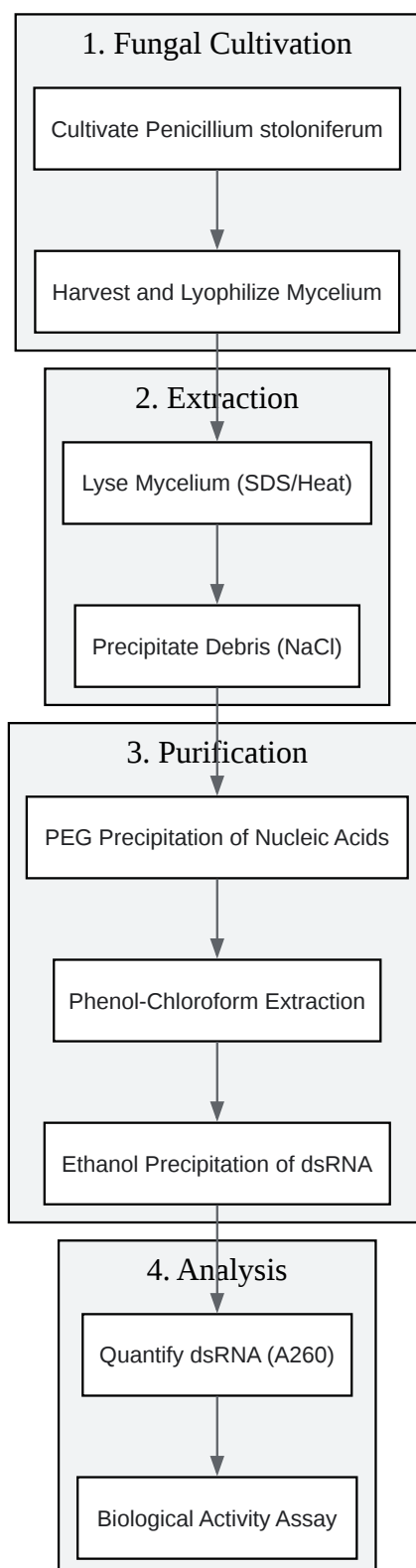
- Positive control (e.g., Poly(I:C))
- ELISA kit for quantifying Interferon- β (IFN- β)
- Cell culture plates and incubator

Procedure:

- Seed the cells in a 24-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of the purified **statolon** and a positive control (Poly(I:C)). Include an untreated control.
- Incubate the cells for 24 hours.
- Collect the cell culture supernatant.
- Quantify the amount of IFN- β in the supernatant using an ELISA kit according to the manufacturer's instructions.
- A dose-dependent increase in IFN- β production indicates the biological activity of the extracted **statolon**.

Visualizations

Experimental Workflow

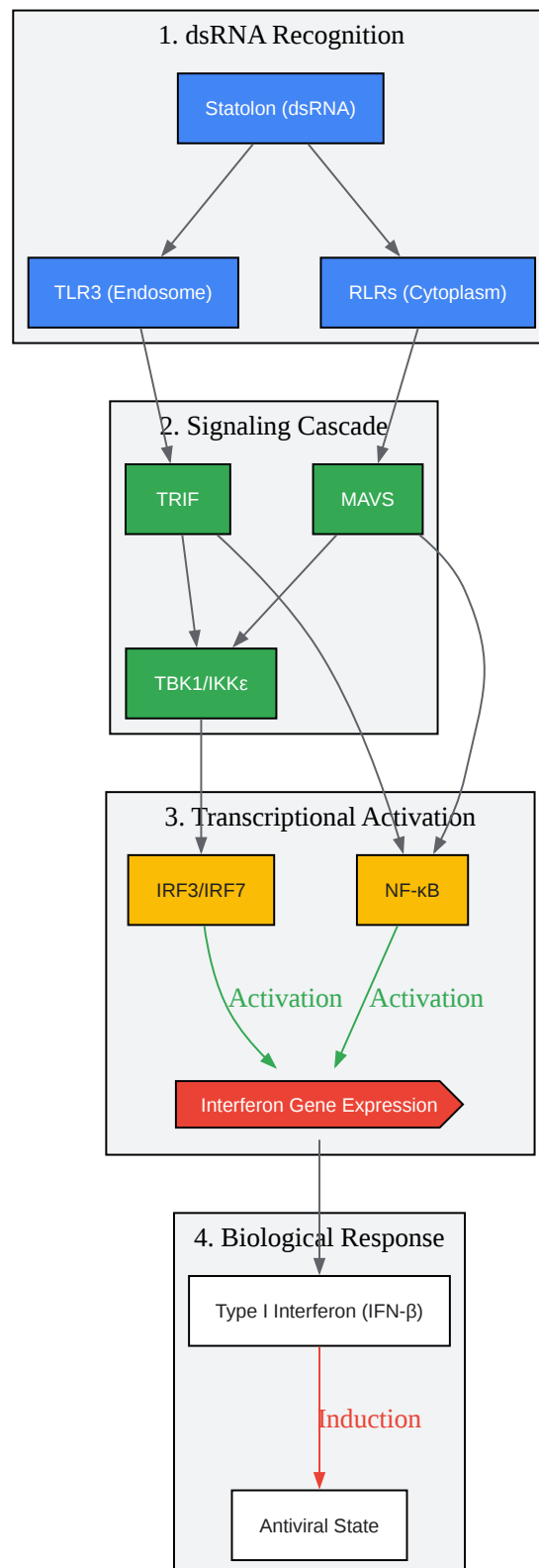


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Caption: Workflow for **Statolon** Extraction and Analysis.

Signaling Pathway for Statolon-Induced Interferon Production

The dsRNA component of **statolon** is recognized by pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3) in the endosome and RIG-I-like receptors (RLRs) in the cytoplasm. This recognition initiates a signaling cascade that leads to the production of type I interferons.



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Caption: **Statolon**-Induced Interferon Signaling Pathway.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com

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